Isoalliin

Description

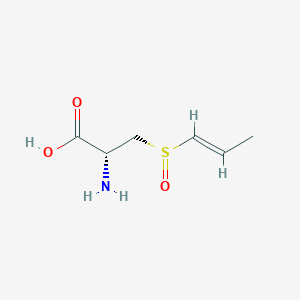

Structure

3D Structure

Properties

CAS No. |

16718-23-3 |

|---|---|

Molecular Formula |

C6H11NO3S |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(R)-[(E)-prop-1-enyl]sulfinyl]propanoic acid |

InChI |

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1 |

InChI Key |

OKYHUOHBRKWCQJ-UUEXCLNXSA-N |

Isomeric SMILES |

C/C=C/[S@](=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC=CS(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of Isoalliin in Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalliin (B1237514), or S-(1-propenyl)-L-cysteine sulfoxide, is a key organosulfur compound predominantly found in plants of the Allium genus. It serves as a precursor to isoallicin, a thiosulfinate responsible for the characteristic flavor and aroma of many Allium species, particularly onion (Allium cepa). Beyond its sensory attributes, this compound and its derivatives exhibit a range of bioactive properties, making them subjects of interest for pharmaceutical and nutraceutical research. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant species, with a focus on quantitative data, detailed experimental protocols for its analysis, and the underlying biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound is primarily biosynthesized and stored in the cytoplasm of Allium plant cells. Its concentration can vary significantly depending on the species, cultivar, plant part, and environmental conditions such as sulfur availability in the soil.[1] The major organosulfur components in many Allium species are alliin (B105686) and this compound.[2] In onion species such as Allium fistulosum (Welsh onion) and Allium schoenoprasum (chives), this compound is the predominant S-alk(en)yl-L-cysteine sulfoxide, accounting for over 80% of the total content of these flavor precursors.[3]

Below is a summary of the quantitative data on this compound content in various Allium species, compiled from multiple studies.

| Plant Species | Common Name | Plant Part | This compound Content (mg/g Dry Weight) | Reference(s) |

| Allium cepa | Onion | Bulb | 8.42 - 0.18 | [3] |

| Allium cepa | Onion | Leaves | 5.3 - 5.7 (increase with S fertilization) | [4] |

| Allium sativum | Garlic | Bulb | Present, but alliin is predominant | [2] |

| Allium sativum | Garlic | Leaves | 4 - 7 (increase with S fertilization) | [4] |

| Allium porrum | Leek | White Shaft | 15 - 53 | [1] |

| Allium porrum | Leek | Green Leaves | 9 - 45 | [1] |

| Allium fistulosum | Welsh Onion | - | Predominantly this compound | [3] |

| Allium schoenoprasum | Chives | - | Predominantly this compound | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, a widely accepted pathway involves the metabolism of glutathione.[5] The pathway is closely related to the biosynthesis of other S-alk(en)yl-L-cysteine sulfoxides like alliin and methiin.

The proposed biosynthetic pathway begins with the S-conjugation of a cysteine residue in glutathione.[5] This is followed by a series of enzymatic reactions, including the removal of glycyl and γ-glutamyl groups, and finally, S-oxygenation to yield this compound.[5] The biosynthetic routes for alliin and this compound are believed to diverge at a mid-stage of the pathway.[5]

Role in Plant Defense and Signaling

This compound and its derivative, isoallicin, play a crucial role in the defense mechanisms of Allium plants against herbivores and pathogens.[4][6] The compartmentalization of this compound in the cytoplasm and the enzyme alliinase in the vacuole prevents their interaction in intact cells.[2] Upon tissue damage, this separation is compromised, leading to the rapid conversion of this compound to the highly reactive isoallicin.[4]

Recent research suggests a dual-defense system in onions.[4][7] In this model, cytosolic alliinases can produce a basal level of isoallicin even in undamaged tissues, providing a constitutive defense.[4][7] When tissue damage occurs, vacuolar alliinases are released, leading to a surge in isoallicin production for a more robust defense response.[4][7]

The biosynthesis of this compound is thought to be regulated by signaling molecules, particularly jasmonates, which are plant hormones involved in stress responses.[8] Herbivory or pathogen attack can trigger the jasmonate signaling cascade, leading to the activation of transcription factors that upregulate the expression of genes involved in this compound biosynthesis.[2][9]

Experimental Protocols

Extraction of this compound from Plant Material

Accurate quantification of this compound requires the immediate inactivation of the alliinase enzyme upon tissue disruption to prevent its conversion to isoallicin.

Materials:

-

Fresh plant material (e.g., onion bulbs, garlic cloves, leek leaves)

-

Liquid nitrogen

-

Mortar and pestle or a cryogenic grinder

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

Protocol:

-

Freeze the fresh plant material in liquid nitrogen immediately after harvesting.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh the frozen powder and transfer it to a centrifuge tube.

-

Add a pre-chilled extraction solvent, typically a mixture of methanol and water (e.g., 50:50 v/v), at a ratio of 1:10 (w/v). The cold methanol helps to inactivate the alliinase.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the mixture at a low temperature (e.g., 4°C) for a specified period (e.g., 1-2 hours) with occasional vortexing to ensure complete extraction.

-

Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the quantification of this compound. Pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) is often employed to enhance the detection of this amino acid derivative.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1 M sodium acetate (B1210297) buffer (pH 6.5)

-

Solvent B: Methanol

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 338 nm (for OPA derivatives).

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Derivatization Protocol (Pre-column with OPA):

-

Prepare the OPA reagent by dissolving OPA in methanol and adding a thiol (e.g., 2-mercaptoethanol).

-

In a vial, mix a small volume of the plant extract with the OPA reagent.

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

Quantification:

-

Prepare a standard curve using a pure this compound standard of known concentrations.

-

The concentration of this compound in the plant extract is determined by comparing the peak area of the sample to the standard curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

A gradient elution program is used.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Parameters:

-

Precursor Ion (m/z): The mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺).

-

Product Ions (m/z): Specific fragment ions of this compound generated by collision-induced dissociation (CID). These transitions are used for Multiple Reaction Monitoring (MRM) for quantification.

-

Collision Energy: Optimized for the fragmentation of the precursor ion.

-

Quantification:

-

An external standard curve is generated using a pure this compound standard.

-

The concentration in the sample is calculated based on the peak area of the specific MRM transition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in plant species.

Conclusion

This compound is a significant natural product found in Allium species, contributing to their characteristic sensory properties and defense mechanisms. Understanding its distribution, biosynthesis, and regulation is crucial for agricultural applications, food science, and the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers and professionals to accurately quantify and further investigate the roles of this compound in plant biology and its potential applications for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Plant Early Signaling in Response to Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sabraojournal.org [sabraojournal.org]

- 7. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Isoalliin

for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalliin (B1237514), or S-(1-propenyl)-L-cysteine sulfoxide (B87167), is a key organosulfur compound found in Allium species, notably onion (Allium cepa), where it serves as the precursor to the lachrymatory factor.[1][2] Its biological activity and chemical properties are intrinsically linked to its complex stereochemistry, which arises from two chiral centers: the α-carbon of the cysteine moiety and the sulfur atom of the sulfoxide. This guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, quantitative physicochemical data, and explicit experimental protocols for its synthesis and separation.

Chemical Structure and Stereochemistry

This compound is a derivative of the amino acid L-cysteine, featuring a 1-propenyl group attached to the sulfur atom, which is subsequently oxidized to a sulfoxide. The presence of two stereocenters gives rise to four possible stereoisomers. The stereochemistry is defined by:

-

The α-carbon (Cα) of the L-cysteine backbone: This center invariably possesses the (R) configuration in naturally derived this compound, a consequence of its biosynthesis from L-cysteine.

-

The sulfur atom (S): The sulfoxide group introduces a chiral center at the sulfur atom, which can exist in either the (R) or (S) configuration.

-

The propenyl double bond: The C=C double bond in the 1-propenyl group can exist as either a cis (Z) or trans (E) isomer.

The naturally occurring and most abundant stereoisomer is (+)-trans-isoalliin, which has been determined to have the (R) configuration at the α-carbon and the (R) configuration at the sulfur atom, denoted as (RCRS).[1]

The four primary stereoisomers of this compound are:

-

(RCRS)-(+)-trans-isoalliin

-

(RCSS)-(-)-trans-isoalliin

-

(RCRS)-(+)-cis-isoalliin

-

(RCSS)-(-)-cis-isoalliin

Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation [α]25D (c=1, H₂O) | Melting Point (°C) |

| (+)-trans-isoalliin | C₆H₁₁NO₃S | 177.22 | +63° | 144-146 (dec.) |

| (-)-trans-isoalliin | C₆H₁₁NO₃S | 177.22 | -63° | 144-146 (dec.) |

| (+)-cis-isoalliin | C₆H₁₁NO₃S | 177.22 | Data not available | Data not available |

| (-)-cis-isoalliin | C₆H₁₁NO₃S | 177.22 | Data not available | Data not available |

Note: Data for cis-isomers is limited. The melting point for the trans-isomers is for the racemic mixture.

Experimental Protocols

Synthesis of this compound Stereoisomers

The chemical synthesis of this compound stereoisomers is typically a multi-step process involving the initial synthesis of S-allyl-L-cysteine (deoxyalliin), followed by isomerization to S-(1-propenyl)-L-cysteine (deoxythis compound), and subsequent oxidation to this compound.[3]

Step 1: Synthesis of S-allyl-L-cysteine (Deoxyalliin)

-

Dissolve 10 g of L-cysteine hydrochloride monohydrate in 50 mL of deionized water in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of 8 g of sodium hydroxide (B78521) in 50 mL of deionized water, maintaining the temperature at 0°C.

-

Add 6 mL of allyl bromide dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

The resulting solution contains S-allyl-L-cysteine and can be purified by reversed-phase HPLC or used directly in the next step.

Step 2: Isomerization to cis- and trans-Deoxythis compound

-

To the crude S-allyl-L-cysteine solution, add a strong base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO). The molar ratio of substrate to base should be optimized, typically around 1:1.5.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or HPLC.

-

The reaction yields a mixture of cis- and trans-S-(1-propenyl)-L-cysteine.

-

Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 6-7.

Step 3: Oxidation to this compound Diastereomers

-

The mixture of cis- and trans-deoxythis compound is subjected to oxidation to form the corresponding sulfoxides.

-

Cool the solution to 0°C in an ice bath.

-

Add a stoichiometric amount of 30% hydrogen peroxide dropwise with vigorous stirring.

-

The reaction is typically complete within 1-2 hours.

-

The final solution contains a mixture of all four this compound stereoisomers.

Separation of this compound Stereoisomers by Reversed-Phase HPLC

The separation of the four this compound stereoisomers is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system is a mixture of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B.

-

Elution Gradient: The gradient can be optimized, but a typical starting point is a linear gradient from 0% B to 30% B over 30-40 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at 210 nm is suitable for monitoring the elution of the isomers.

-

Fraction Collection: Fractions corresponding to each eluting peak are collected for subsequent analysis and characterization.

Visualization of Stereochemical Relationships

The relationships between the different stereoisomers of this compound can be visualized to better understand their structural differences.

Caption: Stereochemical relationships of this compound isomers.

Synthesis and Separation Workflow

The overall process for obtaining pure this compound stereoisomers can be summarized in the following workflow.

Caption: Workflow for this compound synthesis and purification.

References

The Biological Activity of Isoalliin and Its Derivatives: A Technical Guide for Researchers

Introduction

Isoalliin (B1237514), or S-1-propenyl-L-cysteine sulfoxide, is a naturally occurring organosulfur compound and a key flavor precursor found in Allium species, most notably in onions (Allium cepa). As an isomer of alliin (B105686) (S-allyl-L-cysteine sulfoxide), the well-known precursor to allicin (B1665233) in garlic, this compound plays a significant role in the characteristic chemistry and biological properties of these plants. Upon tissue damage, the enzyme alliinase acts on this compound to produce volatile and reactive sulfur compounds. While the biological activities of garlic-derived compounds like allicin have been extensively studied, this compound and its derivatives remain a less explored but promising area for research and drug development.

This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. It is important to note that while research on this compound itself is somewhat limited, studies on its related compounds, such as S-1-propenyl-l-cysteine (S1PC) and cycloalliin (B177089), offer valuable insights into its potential therapeutic applications.

Antioxidant and Detoxification Activity

The antioxidant potential of this compound and its derivatives is a key area of interest. While direct radical scavenging data is not extensively available for this compound, its ability to induce phase II detoxification enzymes suggests an indirect antioxidant mechanism.

One study has shown that this compound and its derivative, cycloalliin, can induce quinone reductase (QR), a key phase II detoxification enzyme that protects cells against oxidative stress.[1] This induction is a hallmark of the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Quantitative Data: Quinone Reductase Induction

| Compound | Concentration for QR Induction | Concentration for Doubling of QR Activity | Cell Line | Reference |

| This compound | 2 mM | 10-15 mM | Murine hepatoma (hepa 1c1c7) | [1] |

| Cycloalliin | 1 mM | 10-15 mM | Murine hepatoma (hepa 1c1c7) | [1] |

Signaling Pathway: Nrf2 Activation

The induction of quinone reductase by this compound and cycloalliin strongly suggests the involvement of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including quinone reductase.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess direct antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Objective: To determine the free radical scavenging capacity of a test compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., methanol)

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the microplate.

-

Add the DPPH solution to each well containing the test compound or control.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives, particularly S-1-propenyl-l-cysteine (S1PC), have been investigated. S1PC has been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by targeting the Toll-like receptor (TLR) signaling pathway.

Mechanism of Action: MyD88 Degradation

S-1-propenyl-l-cysteine (S1PC) has been found to inhibit TLR-mediated IL-6 production by inducing the degradation of the adaptor protein MyD88.[1] S1PC appears to directly denature MyD88, leading to the formation of protein aggregates that are subsequently cleared by the aggresome-autophagy pathway. This disruption of the TLR signaling cascade downstream of the receptor effectively dampens the inflammatory response.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

A standard method to evaluate the anti-inflammatory potential of a compound is to measure its ability to inhibit the COX-2 enzyme.

Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation. The assay measures the production of prostaglandins (e.g., PGE2) in the presence and absence of the test compound.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., celecoxib)

-

Assay buffer

-

PGE2 immunoassay kit or LC-MS/MS for detection

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or positive control for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a solution of stannous chloride).

-

Quantify the amount of PGE2 produced using an ELISA-based kit or by LC-MS/MS.

-

Calculate the percentage of inhibition of COX-2 activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. After incubation, the tubes or wells are observed for turbidity to determine the MIC.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

Test compound (this compound or its derivatives)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (medium with inoculum only)

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well microplate, perform a two-fold serial dilution of the test compound in the growth medium.

-

Add the microbial inoculum to each well.

-

Include positive and negative controls on the plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is sub-cultured onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MBC.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored, with cycloalliin showing promise in inhibiting cancer cell invasion.

Cycloalliin and Inhibition of Cancer Cell Invasion

Studies have shown that cycloalliin can inhibit the epithelial-to-mesenchymal transition (EMT) and the invasive potential of non-small cell lung cancer (NSCLC) A549 cells. EMT is a process by which epithelial cells acquire migratory and invasive properties, contributing to cancer metastasis. The ability of cycloalliin to interfere with this process suggests its potential as an anti-metastatic agent.

Signaling Pathway: Apoptosis Induction

While the specific mechanism of cycloalliin's anticancer activity is still under investigation, many natural compounds exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

Experimental Protocol: Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with a test compound.

Principle: This assay uses Annexin V, which binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cell line

-

Test compound (this compound or its derivatives)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat the cancer cells with various concentrations of the test compound for a specified time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with PBS and then resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The results will distinguish between four cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Conclusion and Future Directions

This compound and its derivatives represent a compelling area for further investigation in the field of natural product-based drug discovery. While direct quantitative data on the biological activities of this compound are currently scarce, preliminary evidence and studies on related compounds like S-1-propenyl-l-cysteine and cycloalliin suggest potential therapeutic benefits in the realms of antioxidant/detoxification, anti-inflammatory, and anticancer activities.

The induction of quinone reductase by this compound and cycloalliin points towards a mechanism involving the Nrf2 pathway, which warrants further exploration. The anti-inflammatory action of S1PC via MyD88 degradation provides a novel target for modulating inflammatory responses. Furthermore, the ability of cycloalliin to inhibit cancer cell invasion highlights its potential as an anti-metastatic agent.

Future research should focus on:

-

Systematic screening of this compound and a broader range of its synthetic derivatives to obtain quantitative data (IC50, MIC values) for various biological activities.

-

Elucidating the specific molecular mechanisms underlying the observed activities, including the detailed signaling pathways involved.

-

In vivo studies to validate the therapeutic potential of these compounds in animal models of disease.

-

Pharmacokinetic and toxicological profiling to assess their drug-like properties.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new drugs for a variety of diseases.

References

The Enigmatic Isoalliin: A Phytochemical Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalliin (B1237514), a sulfur-containing amino acid found predominantly in onions (Allium cepa), stands as a cornerstone in the rich tapestry of phytochemistry. First isolated in 1961 by the Nobel laureate Artturi Ilmari Virtanen, its discovery unlocked a deeper understanding of the flavor profile and defense mechanisms of Allium species. This technical guide provides a comprehensive overview of this compound, from its historical context and discovery to its biosynthetic pathways and modern analytical and synthetic methodologies. Quantitative data on its prevalence, detailed experimental protocols, and visual representations of its biochemical significance are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Context and Discovery

The investigation into the characteristic pungency of onions and garlic has a long history in phytochemistry. While its close relative, alliin, was discovered in garlic in 1949, the isomeric compound this compound was not identified until 1961. Artturi I. Virtanen, a Finnish chemist and Nobel laureate, successfully isolated and characterized this compound from onions, establishing it as the precursor to the well-known lachrymatory factor, the compound responsible for the tearing sensation when cutting onions.[1] This discovery was a pivotal moment, highlighting the subtle yet significant structural differences that dictate the diverse biological activities and sensory properties of compounds within the same chemical family. This compound was the first natural product to be identified with stereochemistry at both carbon and sulfur atoms.[1]

Chemical Structure and Properties

This compound, chemically known as (S)-(1-propenyl)-L-cysteine-S-oxide, is a sulfoxide (B87167) and a derivative of the amino acid cysteine. Its chemical formula is C₆H₁₁NO₃S. The presence of a sulfoxide group and a propenyl side chain distinguishes it from alliin, which possesses an allyl side chain. This seemingly minor difference in the position of the double bond has profound implications for the enzymatic breakdown products and their physiological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃S |

| Molar Mass | 177.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Faint garlic-like |

| Solubility | Soluble in water and various organic solvents |

| IUPAC Name | (2R)-2-amino-3-[[(E,S)-prop-1-en-1-yl]sulfinyl]propanoic acid |

Source: PubChem CID 118989467, ChemBK[2][3]

Biosynthesis of this compound

The biosynthesis of this compound in Allium species is a complex process that is not yet fully elucidated. However, two primary pathways have been proposed. The most widely accepted pathway involves the S-alkenylation of glutathione.

The Glutathione-Mediated Pathway

This proposed pathway begins with the conjugation of an S-1-propenyl group to glutathione. This is followed by a series of enzymatic reactions, including the removal of the glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyl transpeptidases and other peptidases, respectively. The resulting S-(1-propenyl)-L-cysteine is then oxidized at the sulfur atom to form this compound.

The Direct Cysteine Alkenylation Pathway

An alternative hypothesis suggests the direct S-alkenylation of L-cysteine or a related precursor like O-acetylserine, followed by S-oxidation to yield this compound. The exact enzymes and intermediates in this pathway are still under investigation.

Quantitative Data

The concentration of this compound varies significantly among different Allium species and even between different tissues of the same plant. Onions are the primary source of this compound, while garlic contains predominantly its isomer, alliin.

Table 2: this compound and Alliin Content in Selected Allium Species (mg/g dry weight)

| Allium Species | Tissue | This compound Content | Alliin Content | Reference |

| Allium cepa (Onion) | Bulb | 8.42 - 0.18 | Not detected | [4] |

| Allium sativum (Garlic) | Bulb | Trace amounts | 2.5 - 11.5 | [5] |

| Allium ampeloprasum var. porrum (Leek) | White Shaft | 15 - 53 | Not specified | [6] |

| Allium ampeloprasum var. porrum (Leek) | Green Leaves | 9 - 45 | Not specified | [6] |

| Allium fistulosum (Welsh Onion) | Bulb | Predominant ACSO (>80%) | Not specified | [4] |

| Allium schoenoprasum (Chives) | Leaves | Predominant ACSO (>80%) | Not specified | [4] |

ACSO: S-alk(en)yl-L-cysteine sulfoxide

Experimental Protocols

Extraction and Purification of this compound from Onions

This protocol outlines a general procedure for the laboratory-scale extraction and purification of this compound from fresh onions.

Materials:

-

Fresh yellow or white onions

-

Methanol

-

Distilled water

-

Reversed-phase C18 column for chromatography

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Homogenization: Finely chop fresh onion bulbs and immediately homogenize in a blender with a methanol/water solution (e.g., 70:30 v/v) at a low temperature to minimize enzymatic activity.

-

Extraction: Stir the homogenate for several hours at 4°C.

-

Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Solvent Evaporation: Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Purification by HPLC:

-

Dissolve the concentrated extract in the mobile phase.

-

Inject the sample onto a reversed-phase C18 column.

-

Elute with a gradient of water (containing 0.1% TFA) and acetonitrile.

-

Monitor the eluate at a suitable wavelength (e.g., 210 nm).

-

Collect the fractions corresponding to the this compound peak, identified by comparison with a standard or by mass spectrometry.

-

-

Lyophilization: Lyophilize the collected fractions to obtain pure this compound.

Chemical Synthesis of (+)-trans-Isoalliin

This protocol is based on the method described by Jayathilaka et al. (2015).[7]

Step 1: Synthesis of S-2-propenyl-L-cysteine (Deoxyalliin)

-

Dissolve L-cysteine hydrochloride monohydrate in distilled water and cool to 0°C.

-

Add a solution of sodium hydroxide (B78521) dropwise while maintaining the temperature at 0°C.

-

Slowly add allyl bromide to the reaction mixture.

-

Stir the mixture for 14 hours at 20°C.

-

Purify the resulting deoxyalliin from the reaction mixture using reversed-phase HPLC.

Step 2: Isomerization to S-1-propenyl-L-cysteine (Deoxythis compound)

-

Isomerize the purified deoxyalliin using a base-catalyzed reaction (e.g., with potassium tert-butoxide) to form a mixture of cis and trans isomers of deoxythis compound.

-

Separate the cis and trans isomers by reversed-phase HPLC.

Step 3: Oxidation to this compound

-

To an aqueous solution of the separated trans-deoxythis compound at 0°C, add 30% hydrogen peroxide.

-

Stir the mixture at 20°C for 14 hours.

-

Purify the resulting (+)-trans-isoalliin and its diastereomer by reversed-phase HPLC.

Enzymatic Conversion and Biological Significance

Upon tissue damage, such as cutting or crushing an onion, this compound comes into contact with the enzyme alliinase, which is sequestered in the cell's vacuoles. Alliinase rapidly cleaves this compound to produce 1-propenesulfenic acid, pyruvate, and ammonia. The highly reactive 1-propenesulfenic acid is then rearranged by the lachrymatory factor synthase (LFS) to form syn-propanethial-S-oxide, the volatile lachrymatory factor.

Beyond its role as a flavor precursor, this compound and its derivatives are being investigated for various potential health benefits, including antioxidant and antimicrobial properties.

Conclusion

This compound remains a molecule of significant interest in phytochemistry and related fields. Its discovery not only explained a common culinary phenomenon but also opened avenues for research into the biosynthesis, bioactivity, and potential applications of sulfur-containing compounds in Allium species. The detailed methodologies and data presented in this guide are intended to facilitate further exploration of this fascinating natural product and its role in plant biology and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of (+)-Trans-Isoalliin and Its Isomers by Chemical Synthesis and RP-HPLC Resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of S-alk(en)yl-L-cysteine Sulfoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-alk(en)yl-L-cysteine sulfoxides (ACSOs) are a class of non-protein sulfur-containing amino acids predominantly found in plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa).[1][2][3] These compounds and their subsequent metabolites are responsible for the characteristic flavor and aroma of these plants and have been the subject of extensive research due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of ACSOs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

S-alk(en)yl-L-cysteine sulfoxides are stable and odorless precursors within intact plant cells.[2][3] Upon tissue damage, such as cutting or crushing, the enzyme alliinase, which is physically segregated in the vacuoles, comes into contact with ACSOs located in the cytoplasm.[2][4][5] This enzymatic reaction rapidly converts ACSOs into highly reactive sulfenic acids, which then undergo a series of spontaneous transformations to yield a diverse array of biologically active organosulfur compounds, including thiosulfinates (like allicin), diallyl sulfides, and ajoene.[1][2][3] These metabolites are credited with a wide range of therapeutic effects, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and cardiovascular-protective properties.[2][6][7]

Major S-alk(en)yl-L-cysteine Sulfoxides and Their Distribution

The primary ACSOs found in Allium species vary in their relative abundance. The four main S-alk(en)yl-L-cysteine sulfoxides that have been identified and isolated are S-allyl-L-cysteine sulfoxide (B87167) (alliin), S-methyl-L-cysteine sulfoxide (methiin), S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin), and S-propyl-L-cysteine sulfoxide (propiin).[6]

Table 1: Quantitative Distribution of Major ACSOs in Garlic (Allium sativum)

| S-alk(en)yl-L-cysteine Sulfoxide | Concentration (mg/g fresh weight) | Relative Proportion (%) | Reference |

| Alliin (B105686) | 3.35 - 12.77 | 83 | [8][9] |

| Methiin | 0.5 - 2 | 16 | [8][9][10] |

| This compound | 0.1 - 1.2 | 1 | [8][9][10] |

| Total ACSOs | 3.35 - 12.77 (mean 7.50) | 100 | [8][9] |

Pharmacological Properties and Mechanisms of Action

The pharmacological effects of ACSOs are primarily attributed to their metabolic products. These compounds modulate various signaling pathways and exert their effects through multiple mechanisms.

Antimicrobial Activity

Thiosulfinates, particularly allicin (B1665233), generated from ACSOs exhibit potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[11] The mechanism of action involves the inhibition of microbial enzymes containing thiol groups.

Antioxidant Activity

ACSOs and their derivatives act as potent antioxidants.[12][13] They can scavenge reactive oxygen species (ROS) and reactive carbonyl species (RCS), thereby protecting cells from oxidative damage.[12] A key mechanism involves the induction of phase II detoxification enzymes, such as glutathione-S-transferases and quinone reductase, through the activation of the Nrf2-ARE (NF-E2-related factor 2-antioxidant response element) pathway.[1][14]

Anti-inflammatory Effects

Organosulfur compounds derived from ACSOs have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate the activity of inflammatory signaling pathways.

Anticancer Activity

Numerous studies have highlighted the potential of ACSO metabolites in cancer prevention and therapy.[1][2] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] The underlying mechanisms are multifaceted and involve the modulation of signaling pathways related to cell proliferation, survival, and death.

Cardiovascular Protection

The consumption of Allium vegetables has been associated with a reduced risk of cardiovascular diseases.[1][2] ACSO-derived compounds contribute to this protection by lowering cholesterol and triglyceride levels, reducing blood pressure, and inhibiting platelet aggregation.[6]

Signaling Pathways Modulated by ACSO Metabolites

The biological activities of S-alk(en)yl-L-cysteine sulfoxide metabolites are mediated through their interaction with various cellular signaling pathways.

Figure 1: Simplified signaling pathway of ACSO metabolites.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of S-alk(en)yl-L-cysteine sulfoxides.

Extraction and Quantification of ACSOs from Allium Species

A common method for the extraction and quantification of ACSOs involves High-Performance Liquid Chromatography (HPLC).

Figure 2: Workflow for ACSO extraction and quantification.

Protocol:

-

Sample Preparation: Fresh Allium tissue is homogenized in a methanol/water solution to inactivate alliinase and extract the ACSOs.

-

Extraction: The homogenate is centrifuged, and the supernatant containing the ACSOs is collected.

-

Filtration: The supernatant is filtered through a 0.45 µm filter to remove any particulate matter.

-

HPLC Analysis: The filtered extract is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

Detection and Quantification: ACSOs are detected using a UV detector or by pre-column derivatization with a fluorescent tag. Quantification is performed by comparing the peak areas with those of known standards.

Alliinase Activity Assay

The activity of alliinase is typically determined by measuring the rate of pyruvate (B1213749) formation from alliin.

Protocol:

-

Enzyme Extraction: Alliinase is extracted from Allium tissue using a suitable buffer.

-

Reaction Mixture: A reaction mixture containing the enzyme extract and a known concentration of alliin as the substrate is prepared.

-

Incubation: The reaction is incubated at a specific temperature for a set period.

-

Pyruvate Detection: The amount of pyruvate produced is quantified colorimetrically using 2,4-dinitrophenylhydrazine (B122626) (DNPH) or by a coupled enzyme assay with lactate (B86563) dehydrogenase.

-

Activity Calculation: Enzyme activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Gene Expression Analysis of Alliinase

The expression levels of alliinase genes can be analyzed using techniques like nested Polymerase Chain Reaction (PCR) or quantitative Real-Time PCR (qRT-PCR).[5]

Protocol:

-

RNA Extraction: Total RNA is isolated from Allium tissue using a commercial kit or a standard protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[5]

-

PCR Amplification: The alliinase gene is amplified from the cDNA using specific primers. For nested PCR, a second round of amplification is performed using internal primers to increase specificity and yield.

-

Analysis: The PCR products are visualized on an agarose (B213101) gel. For qRT-PCR, the amplification is monitored in real-time, and the gene expression levels are quantified relative to a reference gene.

Conclusion

S-alk(en)yl-L-cysteine sulfoxides and their metabolites represent a rich source of pharmacologically active compounds with significant potential for the development of novel therapeutic agents. Their diverse mechanisms of action, targeting key cellular pathways involved in oxidative stress, inflammation, and cell proliferation, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of the pharmacological properties of ACSOs, offering valuable data and methodologies to aid researchers in their exploration of these fascinating natural products. The continued study of these compounds is crucial for unlocking their full therapeutic potential.

References

- 1. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Profiles of S-alk(en)ylcysteine sulfoxides in various garlic genotypes [agris.fao.org]

- 10. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-stereoselective decomposition of (±)-S-alk(en)yl-l-cysteine sulfoxides to antibacterial thiosulfinates catalyzed by C115H mutant methionine γ-lyase from Citrobacter freundii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S-Alk(en)yl-Cysteine Sulfoxides in Allium Species Are Excellent Acrolein Scavengers: Implications for Secondary Antioxidants in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An onion ring keeps avocados green for a whole day : how natural compounds prevent oxidation effortlessly - SystematicBooks [systematicbooks.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Isoalliin Metabolism in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalliin (B1237514), or S-1-propenyl-L-cysteine sulfoxide (B87167), is a naturally occurring organosulfur compound found in Allium species, most notably in onions. While its biological activities are of growing interest, a comprehensive understanding of its metabolic fate in mammalian systems is crucial for evaluating its efficacy and safety. This technical guide provides a detailed overview of the current knowledge on this compound metabolism, drawing upon data from its close structural analog, S-1-propenyl-L-cysteine (S1PC), to construct a putative metabolic pathway. This guide includes quantitative pharmacokinetic data, detailed experimental protocols for studying its metabolism, and explores its potential interaction with key signaling pathways.

Introduction

This compound is a key flavor precursor in onions and is structurally similar to alliin, the precursor to allicin (B1665233) in garlic. Upon tissue damage, the enzyme alliinase converts this compound into volatile sulfur compounds responsible for the characteristic aroma and pungency of onions. When ingested by mammals, this compound and its derivatives undergo a series of metabolic transformations that determine their bioavailability, distribution, and ultimately, their biological effects. Understanding these metabolic pathways is paramount for the development of this compound-based therapeutic agents and for assessing the health benefits of onion consumption.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

Direct pharmacokinetic studies on this compound are limited. However, extensive research on its de-sulfoxidated analog, S-1-propenyl-L-cysteine (S1PC), provides valuable insights into the likely metabolic fate of this compound in mammalian systems. It is hypothesized that this compound is readily absorbed and undergoes similar metabolic transformations to S1PC.

Absorption and Bioavailability

Studies on S1PC in rats and dogs have demonstrated high oral bioavailability, ranging from 88% to 100%.[1][2] This suggests that this compound is also likely to be well-absorbed from the gastrointestinal tract.

Metabolism

The primary metabolic pathways for S-alk(en)yl-L-cysteine derivatives in mammals are N-acetylation and S-oxidation.

-

N-Acetylation: The free amino group of the cysteine moiety is acetylated by N-acetyltransferase enzymes. N-acetyl-S-1-propenyl-L-cysteine has been identified as a major urinary metabolite of S1PC in rats.[1]

-

S-Oxidation: The sulfur atom can be oxidized, likely by flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes, to form the corresponding sulfoxide.[3][4] Studies on S-allyl-L-cysteine (a related compound) suggest that FMOs play a significant role in its sulfoxidation.[3] While CYP enzymes seem to have a minimal role in the metabolism of S1PC, some inhibition of CYP1A2, 2C19, 2D6, and 3A4 has been observed with its N-acetylated metabolite.[5][6]

-

Gut Microbiota: The gut microbiome may also play a role in the metabolism of this compound. Studies on the related compound cycloalliin (B177089) have shown that it can be reduced by intestinal flora.[2] It is plausible that gut bacteria could also contribute to the biotransformation of this compound.

Based on this information, a putative metabolic pathway for this compound is proposed in the diagram below.

Excretion

The primary route of excretion for S1PC and its metabolites is through the urine.[1] N-acetylated and N-acetylated-S-oxidized forms of S1PC are the major metabolites found in rat urine.[1] Similarly, this compound and N-acetyl-S-(prop-1-enyl)cysteine sulfoxide have been identified as urinary biomarkers of onion intake in humans.[7]

Quantitative Data on this compound and its Analogs

Direct quantitative pharmacokinetic data for this compound is scarce. The following table summarizes the available data for its close analog, S-1-propenyl-L-cysteine (S1PC), in rats, which can be used as a reasonable surrogate for this compound.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 88 - 100% | Rat, Dog | Oral | [1][2] |

| Major Urinary Metabolites | N-acetyl-S-1-propenyl-L-cysteine, N-acetyl-S-1-propenyl-L-cysteine sulfoxide | Rat | Oral | [1] |

Signaling Pathways Modulated by this compound Metabolites

Organosulfur compounds from Allium vegetables are known to interact with various cellular signaling pathways, most notably the Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Electrophilic compounds, including some sulfur-containing metabolites, can react with specific cysteine residues on Keap1, leading to the release and activation of Nrf2.[8][9][10][11] Activated Nrf2 then translocates to the nucleus and initiates the transcription of a battery of antioxidant and detoxification genes. While direct evidence for this compound or its specific metabolites activating this pathway is limited, the known electrophilic nature of thiosulfinates and other degradation products of S-alk(en)yl cysteine sulfoxides suggests a high probability of such interaction.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to investigate this compound metabolism.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in plasma and urine.

Experimental Design:

-

Animals: Male Sprague-Dawley rats (n=5 per group).[12][13][14][15]

-

Administration: A single oral gavage of this compound (e.g., 50 mg/kg) and a single intravenous injection (e.g., 10 mg/kg) to different groups to determine absolute bioavailability.[12][14][15]

-

Sample Collection: Blood samples are collected via the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation. Urine is collected over 24 hours in metabolic cages.[12][14][15]

-

Sample Preparation (Plasma): Protein precipitation is performed by adding three volumes of cold acetonitrile (B52724) to one volume of plasma. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness. The residue is reconstituted in the mobile phase for LC-MS/MS analysis.[16]

-

Sample Preparation (Urine): Urine samples are centrifuged to remove debris and then diluted with mobile phase before injection into the LC-MS/MS system.[7]

-

LC-MS/MS Analysis: A validated LC-MS/MS method is used for the quantification of this compound and its potential metabolites (e.g., N-acetyl-isoalliin, this compound sulfone). A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is typically used. Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific detection.[16][17][18]

In Vitro Metabolism using Liver S9 Fractions

Objective: To investigate the phase I and phase II metabolism of this compound in a subcellular fraction containing a broad range of metabolic enzymes.

Protocol:

-

Incubation Mixture: Rat liver S9 fraction (e.g., 1 mg/mL protein), this compound (e.g., 10 µM), and cofactors (NADPH for phase I, UDPGA for phase II) in a phosphate (B84403) buffer (pH 7.4).[1]

-

Incubation: The reaction is initiated by adding the cofactors and incubated at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The reaction is stopped by adding cold acetonitrile.

-

Sample Processing and Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the depletion of the parent compound and the formation of metabolites.[1]

Analysis of Keap1-Nrf2 Pathway Activation

Objective: To determine if this compound or its metabolites can activate the Nrf2 antioxidant response pathway.

Cell Culture: Human hepatoma (HepG2) cells are a suitable model system. Treatment: Cells are treated with various concentrations of this compound or its synthesized metabolites for different time periods. Western Blot Analysis:

-

Isolate total protein from treated and untreated cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, Keap1, and downstream target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantitative PCR (qPCR):

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1).

-

Normalize gene expression to a housekeeping gene (e.g., GAPDH).

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in mammalian systems.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Keap1-Nrf2 Signaling Pathway Activation

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by this compound metabolites.

Conclusion

While direct metabolic data for this compound is still emerging, the comprehensive analysis of its structural analog, S-1-propenyl-L-cysteine, provides a robust framework for understanding its metabolic fate in mammalian systems. The high bioavailability and primary metabolic pathways of N-acetylation and S-oxidation suggest that this compound is readily absorbed and biotransformed into potentially bioactive metabolites. The proposed interaction with the Keap1-Nrf2 pathway highlights a plausible mechanism for its observed antioxidant and cytoprotective effects. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to further elucidate the precise metabolic pathways and biological activities of this compound, paving the way for its potential application in drug development and nutritional science.

References

- 1. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Sulfoxides as urinary metabolites of S-allyl-L-cysteine in rats: evidence for the involvement of flavin-containing monooxygenases. | Semantic Scholar [semanticscholar.org]

- 4. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]

- 10. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isoalliin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoalliin (B1237514), or S-(1E)-propenyl-L-cysteine sulfoxide, is a key organosulfur compound found predominantly in plants of the Allium genus, most notably in onions (Allium cepa).[1][2] While structurally similar to alliin (B105686) found in garlic, this compound serves as a crucial precursor to potent defense molecules that protect the plant from a range of biotic stresses, including pathogens and herbivores.[3][4] This technical guide provides an in-depth analysis of the biosynthesis of this compound, its mode of action in plant defense, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process primarily originating from glutathione (B108866).[5] While the complete pathway is still under investigation, a proposed route involves the following key steps and enzymes[4][5][6]:

-

Glutathione S-conjugation: The initial step involves the conjugation of an S-alk(en)yl group to the cysteine residue of glutathione.[5]

-

Removal of Glycyl and γ-glutamyl Groups: Subsequent enzymatic reactions lead to the removal of the glycyl and γ-glutamyl moieties.[5] Key enzymes in this part of the pathway in onions include γ-glutamylcysteine synthetase (AcGSH1a and AcGSH1b), glutathione synthetase (AcGSH2), and γ-glutamyl transpeptidases (AcGGT1, AcGGT2, AcGGT3).[4][6]

-

S-oxygenation: The final step is the S-oxygenation of the precursor to form this compound.[5] An allyl-cysteine S-oxygenase (AcFMO1) is a candidate enzyme for this reaction in onions.[4][6]

Mechanism of Action in Plant Defense

This compound itself is a stable, non-volatile compound.[1] Its defensive properties are activated upon tissue damage, which triggers a rapid enzymatic conversion into highly reactive and biologically active molecules.[3][4] Recent research has also unveiled a proactive defense mechanism involving this compound in intact cells.[3][4][6][7]

The Dual-Defense System: Cytosolic and Vacuolar Alliinases

The primary defense mechanism involves the conversion of this compound to isoallicin, a potent antimicrobial compound.[3][4] This conversion is catalyzed by the enzyme alliinase. A novel "dual-defense" model has been proposed, which involves two spatially separated pools of alliinase[3][4][6][7]:

-

Cytosolic Alliinases (non-SP-ALLs): A significant number of alliinases lack a signal peptide (non-SP) and are located in the cytosol.[3][4][7] These enzymes are thought to be responsible for a basal level of isoallicin production in intact, undamaged cells, providing a constitutive defense against pathogens.[3][4][6] This is considered a form of phytoanticipin activity.[3][4][6]

-

Vacuolar Alliinases (SP-ALLs): Other alliinases possess a signal peptide (SP) that directs them to the vacuole.[3][4][7] Upon tissue damage, such as from herbivory, the vacuolar membrane is ruptured, releasing these alliinases into the cytosol where they can rapidly convert the available this compound into a burst of isoallicin.[3][4][6]

This dual system allows for both a constant, low-level defense and a rapid, high-level response to physical damage.[3][4][7]

Role as a Reactive Carbonyl Species (RCS) Scavenger

In addition to its role as a precursor to antimicrobial compounds, this compound has been identified as a potent scavenger of reactive carbonyl species (RCS), such as acrolein.[8][9] RCS are cytotoxic byproducts of lipid peroxidation that can cause significant cellular damage.[8][9] The ability of this compound to trap RCS suggests it functions as a secondary antioxidant, contributing to the plant's defense against oxidative stress.[8][9]

Quantitative Data

The concentration of this compound and its defense product, isoallicin, varies significantly depending on the plant tissue, developmental stage, and environmental conditions.

Table 1: Isoallicin Content in Onion Tissues Under Different Extraction Conditions [4]

| Tissue | Isoallicin Content (µg/g FW) - No Reaction* | Isoallicin Content (µg/g FW) - 30 min Reaction** |

| Roots | ~150 | ~150 |

| Bulbs | ~200 | ~400 |

| Leaves | ~250 | ~600 |

*Direct extraction to measure pre-existing isoallicin from cytosolic alliinase activity. **Incubation to allow vacuolar alliinases to react with this compound.

Table 2: Isoallicin Content in Onion Tissues During Bulb Growth [4]

| Growth Stage | Tissue | Isoallicin Content (µg/g DW) |

| S1 | Roots | ~500 |

| Bulbs | ~1000 | |

| Leaves | ~1500 | |

| S2 | Roots | ~600 |

| Bulbs | ~1500 | |

| Leaves | ~1200 | |

| S3 | Roots | ~400 |

| Bulbs | ~2500 | |

| Leaves | ~800 | |

| S4 | Roots | ~300 |

| Bulbs | ~4000 | |

| Leaves | ~500 |

Table 3: this compound Concentration in Onion Bulbs [9]

| Compound | Concentration (µmol/g FW) |

| This compound | 5–20 |

Experimental Protocols

Protocol for LC-MS/MS Analysis of Isoallicin in Onion Tissues

This protocol is adapted from studies investigating the dual-defense mechanism in onions.[3][4]

Objective: To quantify isoallicin produced by cytosolic (No Reaction) and total (30 min Reaction) alliinase activity.

Materials:

-

Onion tissues (roots, bulbs, leaves)

-

Liquid nitrogen

-

2010 Geno/Grinder® or similar tissue homogenizer

-

Deionized water (DW)

-

Methanol (MeOH)

-

1% Formic acid solution

-

LC-MS/MS system (e.g., Agilent 1200 HPLC with 6460 Triple Quadrupole MS)

-

C18 column (e.g., Poroshell 120 EC-C18, 3.0 mm × 150 mm, 2.7 µm)

-

Allicin standard (for use as a reference)

Procedure:

-

Sample Preparation:

-

Flash-freeze fresh onion tissues in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled grinder.

-

-

Extraction for Total Isoallicin (30 min Reaction):

-

Homogenize the frozen ground sample with 500 µL of DW.

-

Incubate the homogenate for 30 minutes at room temperature to allow vacuolar alliinases to react.

-

Add 250 µL of a mixture of 1% formic acid solution and MeOH (40:60).

-

Vortex and proceed to centrifugation.

-

-

Extraction for Cytosolic Isoallicin (No Reaction):

-

Homogenize the frozen ground sample with 750 µL of an ice-cold mixture [500 µL DW and 250 µL of a 1% formic acid solution and MeOH (40:60) mixture].

-

Immediately proceed to centrifugation to prevent further enzymatic reactions.

-

-

Sample Cleanup:

-

Centrifuge the extracts at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Elute the filtered sample through an LC-18 column.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Establish a suitable gradient for separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

Monitoring Mode: Single Reaction Monitoring (SRM)

-

Transition: m/z 163 > 73.1 (for isoallicin/allicin)

-

-

Protocol for HPLC-Based Acrolein-Scavenging Assay

This protocol is based on the methodology used to identify this compound as an RCS scavenger.[8]

Objective: To evaluate the ability of this compound or plant extracts to scavenge acrolein.

Materials:

-

This compound standard or plant extract

-

Acrolein solution

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

HPLC system with a UV detector

-

C18 column

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing the sample (this compound or plant extract) and acrolein in a suitable buffer.

-

Incubate the mixture for a defined period to allow for the scavenging reaction to occur.

-

-

Derivatization:

-

Add DNPH solution to the reaction mixture to derivatize the remaining, unscavenged acrolein. This forms a stable hydrazone that can be detected by UV.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the acrolein-DNPH derivative from other components on a C18 column.

-

Detect the derivative using a UV detector at an appropriate wavelength.

-

-

Quantification:

-

Quantify the amount of remaining acrolein by comparing the peak area of the acrolein-DNPH derivative to a standard curve.

-

The scavenging activity is calculated as the percentage decrease in acrolein concentration in the presence of the sample compared to a control without the sample.

-

Conclusion and Future Directions

This compound plays a multifaceted role in the defense mechanisms of Allium species. It is not merely a passive precursor but the central component of a sophisticated, dual-layer defense system that provides both constitutive and inducible protection against biotic threats.[3][4][6][7] Its newly identified function as an RCS scavenger further highlights its importance in mitigating cellular stress.[8][9]

For researchers and drug development professionals, understanding these mechanisms offers several opportunities:

-

Crop Improvement: Genetic manipulation of the this compound biosynthetic pathway or the expression of different alliinase isoforms could lead to crops with enhanced resistance to pathogens and pests.

-

Natural Antimicrobials: Isoallicin and other derivatives of this compound are potent antimicrobial agents that could be explored as alternatives to conventional antibiotics and fungicides.[10]

-

Therapeutic Applications: The antioxidant and cytoprotective properties of this compound as an RCS scavenger warrant further investigation for potential applications in human health, particularly in conditions associated with oxidative stress.

Future research should focus on the precise regulatory mechanisms governing the expression of genes in the this compound pathway, the specific activities of different alliinase isoforms against various pathogens, and the in vivo efficacy of this compound as a protective agent in both plant and animal models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study [frontiersin.org]

- 4. Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Efficacy of Allicin against Plant Pathogenic Fungi and Unveiling the Underlying Mode of Action Employing Yeast Based Chemogenetic Profiling Approach [mdpi.com]

An In-depth Technical Guide on Isoalliin (B1237514) Precursors and Related Sulfur Compounds in Garlic

Abstract

Garlic (Allium sativum) is a rich source of a variety of organosulfur compounds, which are responsible for its characteristic flavor, aroma, and medicinal properties.[1][2] The primary flavor precursors are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), with alliin (B105686) (S-allyl-L-cysteine sulfoxide) being the most abundant in fresh garlic.[1][3] Upon tissue damage, the enzyme alliinase converts these precursors into reactive thiosulfinates, such as allicin (B1665233).[3][4][5][6] This technical guide provides a comprehensive overview of the biosynthesis of this compound (S-(1-propenyl)-L-cysteine sulfoxide) and related sulfur compounds in garlic. It includes a detailed examination of the precursor molecules, enzymatic pathways, quantitative data on their abundance, and detailed experimental protocols for their analysis.

Biosynthesis of Alliin, this compound, and Related Sulfur Compounds

The biosynthesis of ACSOs in garlic is a complex process that is believed to primarily originate from the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine).[3][7][8] An alternative, less prominent pathway involving the direct thioalkylation of serine has also been proposed.[4][7][8]

The main biosynthetic pathway involves a series of enzymatic steps:

-

S-alk(en)ylation of Glutathione: The pathway is initiated by the S-alk(en)ylation of the cysteine residue within glutathione.[9][10]

-

Removal of Glycine: The glycyl moiety is then removed to form γ-glutamyl-S-alk(en)yl-L-cysteine.[9][10]

-

Removal of the γ-Glutamyl Group: γ-Glutamyl transpeptidases (GGTs) catalyze the removal of the γ-glutamyl group, yielding S-alk(en)yl-L-cysteine.[9][11][12] In garlic, several GGT isoenzymes (AsGGT1, AsGGT2, AsGGT3) have been identified to play a role in this step.[9][11]

-

S-oxygenation: A flavin-containing monooxygenase (FMO) catalyzes the final step of S-oxygenation, converting S-alk(en)yl-L-cysteine to the corresponding S-alk(en)yl-L-cysteine sulfoxide (B87167) (alliin or this compound).[9][13]

The biosynthesis of alliin and this compound differs in the nature of the S-alk(en)yl group. For alliin, this is an allyl group (S-allyl), while for this compound, it is a 1-propenyl group (S-1-propenyl). The origin of the allyl group in alliin is still not fully elucidated, whereas the 1-propenyl group of this compound is thought to be derived from valine.[13][14]

Quantitative Data of Key Sulfur Compounds

The concentration of alliin, this compound, and their precursors can vary significantly depending on the garlic cultivar, age, and processing methods.[15] Fresh garlic is rich in alliin, while aged garlic extract contains higher amounts of other sulfur compounds like S-allyl-cysteine (SAC).[16]

| Compound | Concentration in Fresh Garlic (mg/g fresh weight) | Concentration in Aged Garlic Extract (mg/g) | Key References |

| Alliin | 0.1 - 11.5 | Low to undetectable | [15] |

| This compound | Lower than alliin, variable | Low to undetectable | [1] |

| γ-Glutamyl-S-allyl-L-cysteine | Present, precursor to alliin | Can increase during aging before conversion | [16][17] |

| γ-Glutamyl-S-1-propenyl-L-cysteine | Present, precursor to this compound | Can increase during aging before conversion | [16][17] |